3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry . This particular compound features a quinazoline core substituted with a benzyl group and a 1,2,4-oxadiazole ring, which is further substituted with a bromophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield quinazoline-2,4(1H,3H)-dione.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the quinazoline core under basic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Bromophenyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antibacterial, and antiviral research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, such as enzymes and receptors involved in disease processes.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents targeting epidermal growth factor receptor (EGFR) tyrosine kinases.
Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxamides, known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is unique due to its combination of a quinazoline core with a 1,2,4-oxadiazole ring and a bromophenyl group. This unique structure may confer distinct biological activities and make it a valuable compound for various research applications .
Properties
IUPAC Name |
3-benzyl-7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESMWRAWDNLWFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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